molecular formula C11H9IN2OS B5885211 2-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide

2-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5885211
M. Wt: 344.17 g/mol
InChI Key: PANMRGCRBNVTKY-UHFFFAOYSA-N
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Description

2-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an iodine atom at the second position of the benzamide ring and a methyl group at the fourth position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and antifungal activities. It can be used in assays to evaluate the efficacy of new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent. Thiazole derivatives have shown promise in inhibiting the growth of cancer cells.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Unique due to the presence of both iodine and thiazole moieties.

    2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of iodine.

    2-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Contains a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in this compound imparts unique reactivity and biological activity compared to its chloro and bromo counterparts. Iodine is a larger atom with different electronic properties, which can influence the compound’s interaction with biological targets and its overall pharmacokinetic profile .

Properties

IUPAC Name

2-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2OS/c1-7-6-16-11(13-7)14-10(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANMRGCRBNVTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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